1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine
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Overview
Description
1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine typically involves the reaction of 2-methylthioimidazoline with phenacyl bromides in dimethylformamide (DMF). The resulting 2-(2-methylthio-2-imidazolin-1-yl)acetophenones are then reacted with hydrazine or methylhydrazine to yield the substituted 3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used in research to model Parkinson’s disease.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Used as a ligand in catalysis.
Uniqueness
1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine is unique due to its specific triazine structure, which imparts distinct chemical and biological properties
Biological Activity
1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine (CAS Number: 62638-35-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of imidazo[2,1-c][1,2,4]triazines, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy in various biological contexts.
- Molecular Formula : C₁₂H₁₄N₄
- Molecular Weight : 214.27 g/mol
- Structure : The compound features a fused imidazole and triazine ring system which is critical for its biological activity.
Property | Value |
---|---|
CAS Number | 62638-35-1 |
Molecular Formula | C₁₂H₁₄N₄ |
Molecular Weight | 214.27 g/mol |
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. The synthetic routes often utilize various reagents and catalysts to facilitate the formation of the imidazo-triazine core.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of derivatives containing the imidazo[2,1-c][1,2,4]triazine scaffold. For instance:
- Case Study : A derivative of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines including cervical (SISO) and bladder cancer (RT-112) cells. The study indicated that the presence of halogen substituents enhanced cytotoxicity due to increased lipophilicity and improved interaction with cellular targets .
Antimicrobial Properties
Compounds within this class have shown promising antimicrobial activities:
- Mechanism : The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. For example, studies have indicated that certain derivatives can inhibit bacterial growth by targeting specific metabolic pathways .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects associated with imidazo[2,1-c][1,2,4]triazines:
- Study Findings : In vitro assays indicated that these compounds could modulate neurotransmitter levels and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives:
Substituent Type | Effect on Activity |
---|---|
Halogen | Increased lipophilicity and potency |
Alkyl Groups | Enhanced solubility and bioavailability |
Aromatic Rings | Improved interaction with biological targets |
Properties
CAS No. |
62638-35-1 |
---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
1-methyl-3-phenyl-6,7-dihydro-4H-imidazo[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C12H14N4/c1-15-12-13-7-8-16(12)9-11(14-15)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
DZQQGGVCKSZIDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NCCN2CC(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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